Ceftioxide

Antibacterial mechanism Structure‑activity relationship Peptidoglycan biosynthesis

Ceftioxide (INN, CAS 69132-42-9, also designated HR‑109) is the syn S‑oxide derivative of the third‑generation cephalosporin cefotaxime, with molecular formula C₁₆H₁₇N₅O₈S₂ and molecular weight 471.5 g mol⁻¹ [REFS‑1]. It was originally investigated alongside cefotaxime in comparative mechanistic studies of peptidoglycan biosynthesis inhibition in Pseudomonas aeruginosa [REFS‑2].

Molecular Formula C16H17N5O8S2
Molecular Weight 471.5 g/mol
Cat. No. B1639608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftioxide
Molecular FormulaC16H17N5O8S2
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)S(=O)C1)C(=O)O
InChIInChI=1S/C16H17N5O8S2/c1-6(22)29-3-7-5-31(27)14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-28-2)8-4-30-16(17)18-8/h4,10,14H,3,5H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9-/t10-,14-,31?/m1/s1
InChIKeyMMQXRUYUBYWTDP-LNXFEASCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ceftioxide (HR-109, Cefotaxime Syn S-Oxide) – Chemical Identity, Physicochemical Properties, and Role as a Certified Impurity Reference Standard


Ceftioxide (INN, CAS 69132-42-9, also designated HR‑109) is the syn S‑oxide derivative of the third‑generation cephalosporin cefotaxime, with molecular formula C₁₆H₁₇N₅O₈S₂ and molecular weight 471.5 g mol⁻¹ [REFS‑1]. It was originally investigated alongside cefotaxime in comparative mechanistic studies of peptidoglycan biosynthesis inhibition in Pseudomonas aeruginosa [REFS‑2]. Today, Ceftioxide is primarily procured as a fully characterised reference standard for identification, purity, and impurity profiling of cefotaxime active pharmaceutical ingredient (API) in accordance with pharmacopoeial guidelines [REFS‑3].

Ceftioxide – Why Cefotaxime and Other Third‑Generation Cephalosporins Cannot Substitute for This Specific S‑Oxide Reference Analyte


Ceftioxide is not a therapeutic agent interchangeable with cefotaxime or other third‑generation cephalosporins; it is a structurally distinct S‑oxide that serves as a critical impurity marker in cefotaxime API manufacturing [REFS‑1]. Its unique sulfur‑oxidation state imparts chromatographic retention behaviour, UV absorption, and mass spectrometric fragmentation patterns that differ substantially from the parent drug [REFS‑1][REFS‑2]. Substitution with cefotaxime, ceftizoxime, or ceftriaxone would render an analytical method incapable of detecting or quantifying the S‑oxide impurity, jeopardising regulatory compliance and product quality [REFS‑3].

Ceftioxide – Quantitative Comparator‑Based Evidence for Scientific Selection Over Closest Analogs


Transpeptidase Inhibition Potency – Direct Comparison of Ceftioxide (HR‑109) vs. Cefotaxime (HR 756) in Pseudomonas aeruginosa Peptidoglycan Biosynthesis

In a head‑to‑head enzymatic study on the transpeptidase reaction responsible for peptidoglycan cross‑linking in Pseudomonas aeruginosa X‑48, cefotaxime (syn HR 756) achieved 50 % inhibition at 0.025 µg mL⁻¹, whereas Ceftioxide (HR‑109, the syn S‑oxide) required a 22‑fold higher concentration of 0.55 µg mL⁻¹ to achieve the same effect; the anti isomer of cefotaxime (R 02 5328 A) showed no inhibitory activity [REFS‑1]. This quantitative difference demonstrates that oxidation of the dihydrothiazine sulfur profoundly attenuates target engagement.

Antibacterial mechanism Structure‑activity relationship Peptidoglycan biosynthesis

Computed Lipophilicity (XLogP3) – Ceftioxide vs. Cefotaxime

The XLogP3‑AA value computed by PubChem for Ceftioxide is −1.7, whereas the XLogP3 for cefotaxime is −1.4 [REFS‑1][REFS‑2]. This 0.3 log‑unit decrease in computed lipophilicity reflects the increased polarity introduced by the sulfoxide group, which is expected to reduce reversed‑phase HPLC retention time and enhance aqueous solubility relative to cefotaxime.

Physicochemical property Chromatographic retention Drug‑likeness

Molecular Weight and Topological Polar Surface Area – Differentiating Ceftioxide from Cefotaxime for Mass Spectrometric and HPLC Identification

Ceftioxide possesses a molecular weight of 471.5 g mol⁻¹ and a topological polar surface area (TPSA) of 238 Ų, compared with cefotaxime values of 455.5 g mol⁻¹ and 227 Ų [REFS‑1][REFS‑2]. The +16 Da mass shift corresponds to the addition of one oxygen atom at the sulfur, and the +11 Ų increase in TPSA arises from the same sulfoxide modification.

Mass spectrometry HPLC identification Physicochemical differentiation

Certified Reference Standard Purity – Quantitative Purity Specification for Regulatory‑Compliant Cefotaxime Impurity Profiling

Commercially available Ceftioxide reference standards are supplied with certificate‑of‑analysis purity specifications of ≥95 % by HPLC, with premium batches achieving ≥99 % [REFS‑1]. This certified purity, combined with full characterisation data (¹H‑NMR, ¹³C‑NMR, HRMS, IR), enables traceable quantification of the S‑oxide impurity in cefotaxime API in accordance with pharmacopoeial guidelines (USP/EP) [REFS‑2]. In contrast, general‑purpose cephalosporin analytical standards do not provide targeted impurity certification for the S‑oxide species.

Reference standard Impurity profiling Pharmaceutical quality control

Ceftioxide – Optimal Application Scenarios Derived from Quantitative Differentiation Evidence


Pharmaceutical Impurity Profiling and Method Validation for Cefotaxime API

Regulatory filings require identification and quantification of all process‑related impurities in cefotaxime API. Ceftioxide (cefotaxime S‑oxide) is a specified impurity that must be resolved from the parent drug. Its distinct molecular weight (+16 Da) and lower XLogP3 (−1.7 vs. −1.4) ensure baseline chromatographic separation and unambiguous MS detection, while certified reference standard purity (≥95 % HPLC) supports accurate quantification [REFS‑1][REFS‑2]. This compound is essential for HPLC/LC‑MS method development, system suitability testing, and routine quality control batch release.

Structure–Activity Relationship Studies on Cephalosporin β‑Lactam Antibiotics

The 22‑fold reduction in transpeptidase inhibitory potency of Ceftioxide compared to cefotaxime (IC₅₀ 0.55 vs. 0.025 µg mL⁻¹) provides a well‑defined functional readout of the impact of dihydrothiazine ring oxidation on target engagement [REFS‑3]. Research groups investigating cephalosporin pharmacophore requirements or designing oxidation‑resistant analogs can use Ceftioxide as a characterised reference compound for benchmarking novel derivatives against a known attenuated analog.

Analytical Method Development and System Suitability Testing for Cefotaxime Impurity Detection

Ceftioxide can be used as a system suitability standard to verify chromatographic performance (resolution from cefotaxime, peak symmetry, retention time reproducibility) prior to running cefotaxime impurity assays. The computed TPSA difference (+11 Ų) and XLogP3 difference (−0.3) relative to cefotaxime provide predictable elution behaviour on C18 columns, facilitating rapid method optimisation [REFS‑1][REFS‑2].

Reference Standard for Pharmacopeial Compliance Testing

Pharmacopoeias (USP, EP) require the use of fully characterised impurity reference standards for monograph compliance. Ceftioxide, available as a certified reference standard with full spectroscopic characterisation and purity ≥95 % HPLC, meets the traceability requirements for use as an impurity marker in cefotaxime sodium and cefotaxime for injection monographs [REFS‑4].

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